molecular formula C14H14ClNO B2811046 2-Amino-1-biphenyl-4-ylethanone hydrochloride CAS No. 71350-68-0

2-Amino-1-biphenyl-4-ylethanone hydrochloride

Cat. No. B2811046
CAS RN: 71350-68-0
M. Wt: 247.72
InChI Key: OCCLXUJJCNIJSN-UHFFFAOYSA-N
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Description

2-Amino-1-biphenyl-4-ylethanone hydrochloride is a chemical compound with the CAS Number: 71350-68-0 . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride . The compound is in solid form .


Molecular Structure Analysis

The InChI code for 2-Amino-1-biphenyl-4-ylethanone hydrochloride is 1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H . This code provides a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

2-Amino-1-biphenyl-4-ylethanone hydrochloride is a solid . It has a molecular weight of 247.72 and its IUPAC name is 2-amino-1-[1,1’-biphenyl]-4-ylethanone hydrochloride .

Scientific Research Applications

Molecular Synthesis and Characterization

Novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorinated analogs have been synthesized and characterized. These studies involve spectral characterization, density functional theory (DFT) calculations, and docking studies to understand their structural, electronic properties, and potential biological activities. These methodologies highlight the importance of synthetic and analytical techniques in developing new compounds with potential applications in medicinal chemistry and materials science (Shahana & Yardily, 2020).

Catalysis and Reaction Mechanisms

Research into the triple self-condensation reactions of thiophene-based methyl ketones showcases the synthetic utility of catalytic processes to generate new aromatic and olefinic compounds. Such studies are crucial for the development of novel reaction pathways and the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Andicsová-Eckstein et al., 2018).

Materials Science

Investigations into biphenyl derivatives for applications in liquid crystal polymer materials demonstrate the intersection of organic synthesis and materials science. Synthesis of specific biphenyl derivatives underlines the significance of chemical synthesis in developing materials with desirable physical and chemical properties for applications in electronics, optics, and more (Ji-zhong, 2008).

Molecular Interactions and Drug Discovery

The synthesis and characterization of aromatic amino ketones containing furan and thiophene rings offer insights into the study of molecular interactions in various environments. This research is foundational for drug discovery and development, where understanding the solvatochromic and crystallochromic properties of molecules can lead to the design of better pharmaceutical agents (El-Sayed et al., 2003).

properties

IUPAC Name

2-amino-1-(4-phenylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCLXUJJCNIJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-biphenyl-4-ylethanone hydrochloride

Synthesis routes and methods

Procedure details

To 400 ml of chloroform in a 3 liter flask equipped with a mechanical stirrer was added 50 g of 2-bromo-4'-phenylacetophenone and 26.4 g of hexamethylenetetramine. The solution was stirred at 48° C. for 4 hours, then cooled to 20° C., and the resulting solid collected and washed with a small amount of absolute ethanol. The solid was suspended in a solution of 270 ml of absolute ethanol and 134 ml of concentrated hydrochloric acid and stirred at 20° C. for 22 hours. This solid was collected washed with 100 ml of water and dried at 75° C. in vacuo, giving 54.9 g of the desired compound as a white solid, mp 260° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

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